

The In Vivo Functions of N-Arachidonoyl Taurine: A Technical Guide

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Compound of Interest

Compound Name: *N-Arachidonoyl Taurine-d4*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide lipid messenger that has garnered significant attention for its diverse physiological roles. This technical guide provides an in-depth exploration of the in vivo functions of NAT, including its biosynthesis, degradation, and signaling pathways. We will delve into its involvement in key biological processes such as metabolic regulation, pain and inflammation, and neuronal signaling. This document synthesizes current research to offer a comprehensive overview for professionals in the fields of pharmacology and drug development.

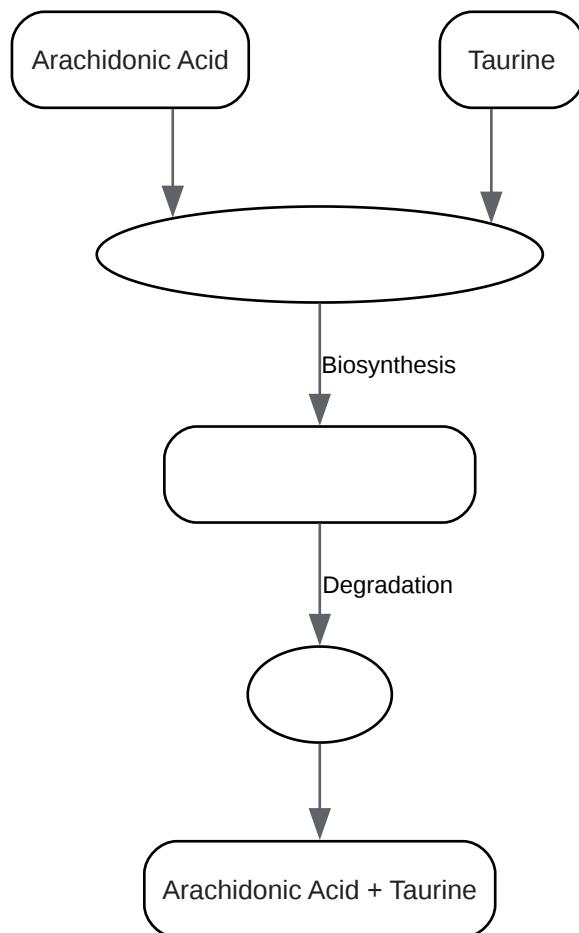
Introduction

N-Arachidonoyl Taurine is a member of the N-acyl taurine (NATs) class of bioactive lipids, formed by the conjugation of arachidonic acid and taurine. Its discovery and subsequent research have revealed its importance as a signaling molecule in both the central and peripheral nervous systems. The levels of NAT are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is also responsible for the degradation of other important lipid signaling molecules like the endocannabinoid anandamide. This guide will elucidate the multifaceted in vivo functions of NAT, with a focus on its mechanisms of action and therapeutic potential.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The endogenous synthesis of N-Arachidonoyl Taurine involves the conjugation of arachidonic acid to taurine. While the precise enzymatic machinery for the synthesis of all NATs is still under investigation, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key hepatic N-acyl taurine synthase, particularly for polyunsaturated fatty acids like arachidonic acid.

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH). FAAH hydrolyzes the amide bond of NAT, releasing arachidonic acid and taurine. Inhibition of FAAH leads to a significant elevation of NAT levels in various tissues, highlighting the crucial role of this enzyme in regulating NAT signaling.



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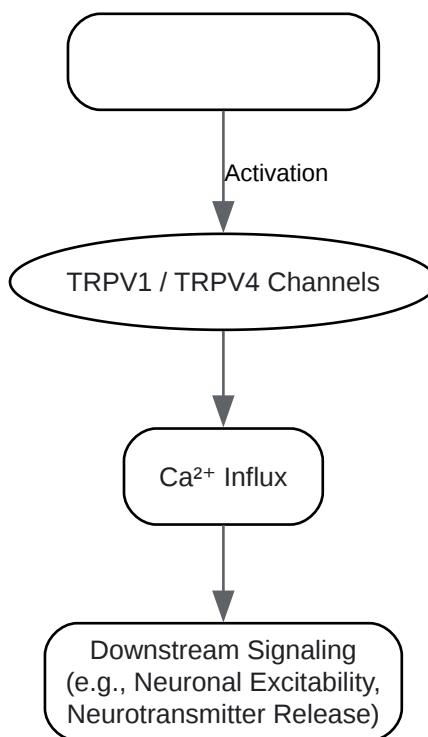
Biosynthesis and Degradation of N-Arachidonoyl Taurine.

Signaling Pathways of N-Arachidonoyl Taurine

N-Arachidonoyl Taurine exerts its physiological effects primarily through the activation of several key receptor proteins.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV4

NAT is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels. These are non-selective cation channels that play critical roles in sensory perception, including pain and temperature sensation. Activation of these channels by NAT leads to an influx of calcium ions (Ca^{2+}), initiating downstream signaling cascades.

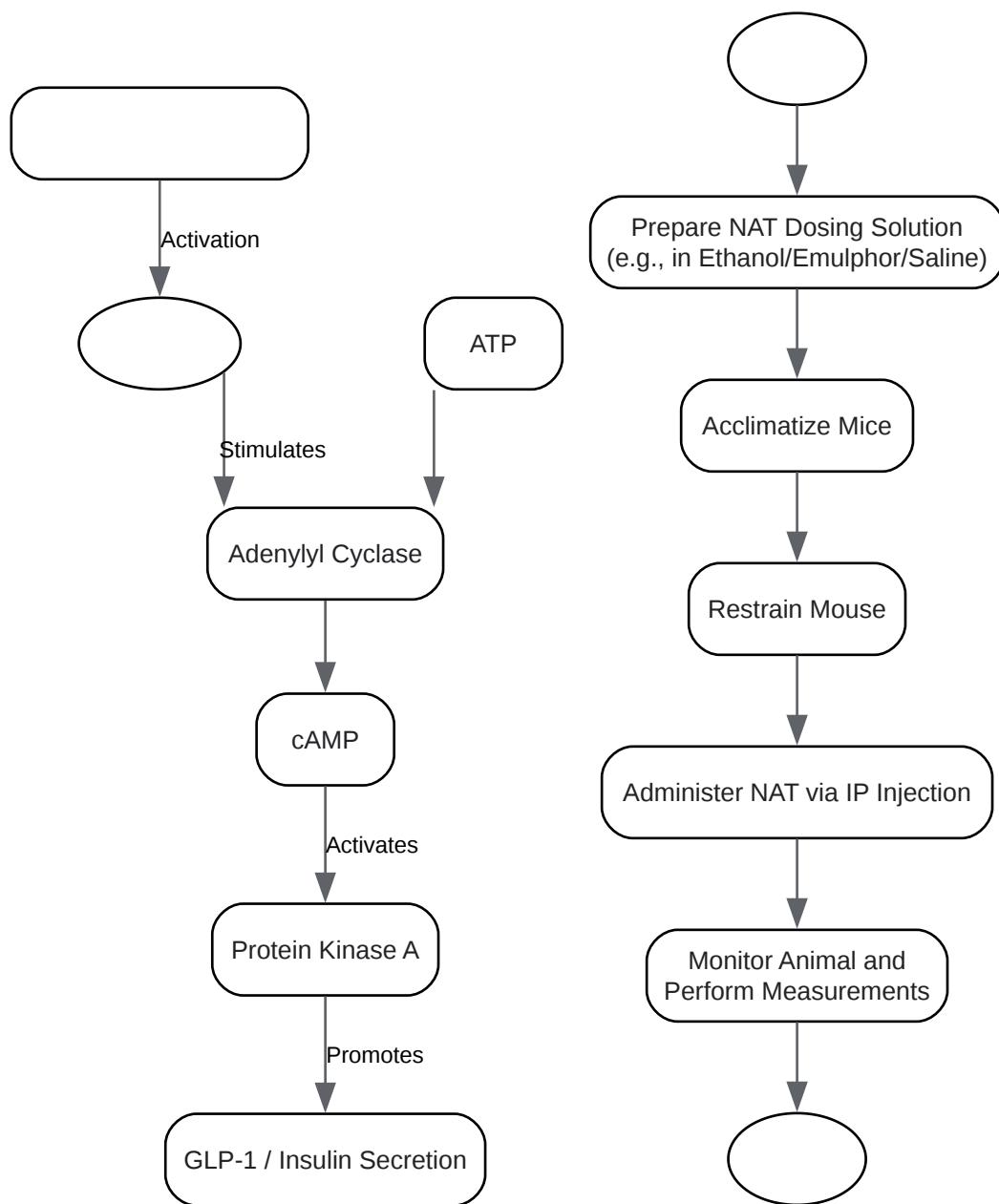


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N-Arachidonoyl Taurine Signaling via TRPV Channels.

G-Protein Coupled Receptor 119 (GPR119)

In the context of metabolic regulation, N-acyl taurines, including likely N-Arachidonoyl Taurine, have been shown to act as agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β -cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn promotes the secretion of insulin and glucagon-like peptide-1 (GLP-1).



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